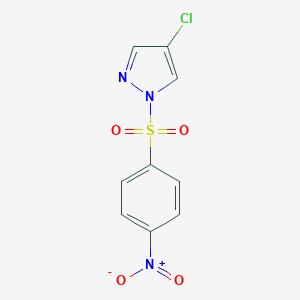![molecular formula C12H14INO5 B450879 ethyl {4-[(E)-(hydroxyimino)methyl]-2-iodo-6-methoxyphenoxy}acetate](/img/structure/B450879.png)
ethyl {4-[(E)-(hydroxyimino)methyl]-2-iodo-6-methoxyphenoxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {4-[(E)-(hydroxyimino)methyl]-2-iodo-6-methoxyphenoxy}acetate is an organic compound with a complex structure that includes an ethyl ester, an iodo-substituted aromatic ring, and a hydroxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {4-[(E)-(hydroxyimino)methyl]-2-iodo-6-methoxyphenoxy}acetate typically involves multiple steps. One common method starts with the iodination of a methoxy-substituted phenol. The resulting iodo-methoxyphenol is then subjected to a formylation reaction to introduce the formyl group. This intermediate is then reacted with hydroxylamine to form the hydroxyimino group. Finally, the ethyl ester is introduced through an esterification reaction with ethyl bromoacetate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl {4-[(E)-(hydroxyimino)methyl]-2-iodo-6-methoxyphenoxy}acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The hydroxyimino group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The iodo group can participate in nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Oxidation: Formation of nitro-substituted derivatives.
Reduction: Formation of amine-substituted derivatives.
Substitution: Formation of various aryl or alkyl-substituted derivatives.
Scientific Research Applications
Ethyl {4-[(E)-(hydroxyimino)methyl]-2-iodo-6-methoxyphenoxy}acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique functional groups.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl {4-[(E)-(hydroxyimino)methyl]-2-iodo-6-methoxyphenoxy}acetate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The hydroxyimino group can form hydrogen bonds with biological targets, while the iodo group can participate in halogen bonding, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Ethyl {4-[(E)-(hydroxyimino)methyl]-2-iodo-6-methoxyphenoxy}acetate can be compared with similar compounds such as:
Ethyl {4-[(E)-(hydroxyimino)methyl]-2-chloro-6-methoxyphenoxy}acetate: Similar structure but with a chloro group instead of an iodo group, which may affect its reactivity and binding properties.
Ethyl {4-[(E)-(hydroxyimino)methyl]-2-bromo-6-methoxyphenoxy}acetate: Contains a bromo group, which can also participate in halogen bonding but with different strength compared to the iodo group.
Ethyl {4-[(E)-(hydroxyimino)methyl]-2-fluoro-6-methoxyphenoxy}acetate: The fluoro group is smaller and more electronegative, potentially leading to different biological activities.
The uniqueness of this compound lies in the presence of the iodo group, which can enhance its reactivity and binding interactions in various applications.
Properties
Molecular Formula |
C12H14INO5 |
|---|---|
Molecular Weight |
379.15g/mol |
IUPAC Name |
ethyl 2-[4-[(E)-hydroxyiminomethyl]-2-iodo-6-methoxyphenoxy]acetate |
InChI |
InChI=1S/C12H14INO5/c1-3-18-11(15)7-19-12-9(13)4-8(6-14-16)5-10(12)17-2/h4-6,16H,3,7H2,1-2H3/b14-6+ |
InChI Key |
HDGWGEXUWBRAKC-MKMNVTDBSA-N |
SMILES |
CCOC(=O)COC1=C(C=C(C=C1I)C=NO)OC |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1I)/C=N/O)OC |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1I)C=NO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


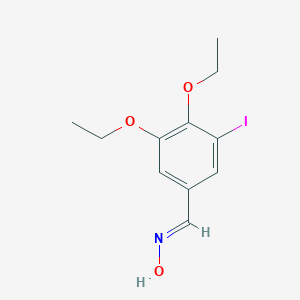
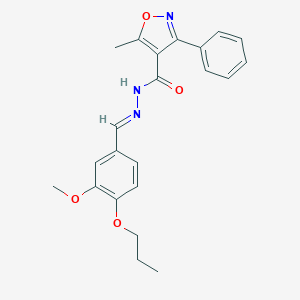
![5-({2-nitrophenoxy}methyl)-N-[2-(methylsulfanyl)phenyl]-2-furamide](/img/structure/B450799.png)
![Propyl 4-(4-fluorophenyl)-2-[({4-nitrophenyl}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B450801.png)
![N'-[(E)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE](/img/structure/B450802.png)
![5-methyl-N-(4-{N-[(3-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B450803.png)
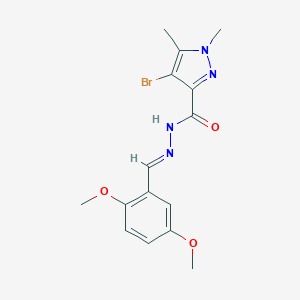
![4-Ethyl 2-methyl 5-[(4-bromobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B450806.png)

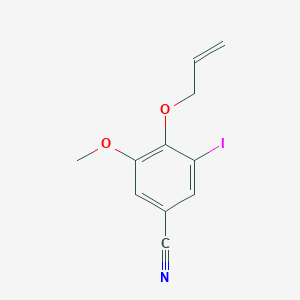
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-methoxybenzenesulfonamide](/img/structure/B450811.png)
![N-(3,4-dichlorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B450812.png)
![{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-bromo-6-ethoxyphenoxy}acetonitrile](/img/structure/B450816.png)
